molecular formula C18H14F4O2 B3040886 2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol CAS No. 247220-83-3

2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

Cat. No. B3040886
CAS RN: 247220-83-3
M. Wt: 338.3 g/mol
InChI Key: DZVAPKOQXBBGKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine atoms, the formation of the triple bond, and the addition of the phenyl and hydroxyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the fluorine atoms, phenyl groups, triple bond, and hydroxyl groups. These groups could affect the overall shape of the molecule, its polarity, and its potential for forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the fluorine atoms might make the molecule more electrophilic, while the triple bond could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its electronegativity, while the hydroxyl groups could allow it to form hydrogen bonds .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those containing the 2-(4-fluorophenyl) moiety, have shown promise as antiviral agents. For instance:

Antitubercular Potential

Given the importance of finding new treatments for tuberculosis, indole-based compounds have been explored as potential antitubercular agents. Although direct studies on our compound are needed, its structural features suggest it could be relevant in this context.

Future Directions

The study of fluorinated organic compounds is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Further studies could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

1,1,1-trifluoro-5-(4-fluorophenyl)-2-phenylhex-3-yne-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4O2/c1-16(23,13-7-9-15(19)10-8-13)11-12-17(24,18(20,21)22)14-5-3-2-4-6-14/h2-10,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVAPKOQXBBGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183374
Record name 1,1,1-Trifluoro-5-(4-fluorophenyl)-2-phenyl-3-hexyne-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

CAS RN

247220-83-3
Record name 1,1,1-Trifluoro-5-(4-fluorophenyl)-2-phenyl-3-hexyne-2,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247220-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-5-(4-fluorophenyl)-2-phenyl-3-hexyne-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 3
2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 4
2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Reactant of Route 6
2-(4-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

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